

benchmarking 2-Benzylloxypyrimidine-5-boronic acid against commercially available analogs

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Compound of Interest

Compound Name: 2-Benzylloxypyrimidine-5-boronic acid

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Benchmarking 2-Benzylloxypyrimidine-5-boronic Acid: A Comparative Guide for Researchers

For researchers and scientists in the field of drug discovery and development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative benchmark of **2-Benzylloxypyrimidine-5-boronic acid** against its commercially available analogs, offering insights into their performance in the widely used Suzuki-Miyaura cross-coupling reaction and the biological potential of the resulting compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its functionalization through reliable methods like the Suzuki-Miyaura coupling is of paramount importance. This document aims to provide an objective comparison to aid in the selection of the most suitable pyrimidine-5-boronic acid derivative for specific research applications.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely adopted method for the formation of C-C bonds. The reactivity of pyrimidine boronic acids in these reactions is influenced by the electronic and steric nature of the substituents on the pyrimidine ring. Below is a compilation of representative yields for the coupling of various 2-substituted pyrimidine-5-boronic acids with different aryl halides.

Disclaimer: The following data has been compiled from various sources. Reaction conditions may vary, and thus, the yields are presented for comparative purposes and may not be directly equivalent.

Boronic Acid Analog	Coupling Partner	Catalyst/Lig and	Base	Solvent	Yield (%)
2-Benzyloxypyrimidine-5-boronic acid	Aryl Halide (Generic)	Pd(PPh ₃) ₄	K ₂ CO ₃	1,4-Dioxane/H ₂ O	Data not readily available in comparative studies
2-Chloropyrimidine-5-boronic acid	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	1,4-Dioxane/H ₂ O	~70-80%
2,4-Dimethoxypyrimidine-5-boronic acid	2,4-Dichloropyrimidine	Pd(PPh ₃) ₄	K ₂ CO ₃	1,4-Dioxane/H ₂ O	Not specified, general protocol provided
2-Aminopyrimidine-5-boronic acid pinacol ester	Aryl Halide (Generic)	Not specified	Not specified	Not specified	High yields reported in large-scale synthesis
Pyrimidine-5-boronic acid	4,6-Dichloropyrimidine	Pd(PPh ₃) ₂ Cl ₂	Na ₂ CO ₃	1,4-Dioxane	56%[1]
2-Methoxypyrimidine-5-boronic acid	Heteroaryl Halides	Pd(PPh ₃) ₂ Cl ₂	Na ₂ CO ₃	1,4-Dioxane	Not specified, general synthesis described

Biological Activity of Resulting Compounds

The ultimate goal for many researchers utilizing these building blocks is the synthesis of biologically active molecules. The following table summarizes the half-maximal inhibitory concentration (IC_{50}) values of some 2,5-disubstituted pyrimidine derivatives, showcasing the potential of these scaffolds in cancer research.

Compound Class	Cell Line	IC_{50} (μM)	Reference
2,5-Substituted Pyrimidines	A549 (Lung Carcinoma)	6.4	[2]
2,5-Substituted Pyrimidines	MCF7 (Breast Cancer)	1.0	[2]
Novel Pyrimidine Derivatives	A549 (Lung Carcinoma)	2.80	[3]
Novel Pyrimidine Derivatives	RPMI8226 (Multiple Myeloma)	0.86	[3]
2,4,5-Substituted Pyrimidines	BEL-7402 (Hepatocellular Carcinoma)	< 0.10	[4]

Experimental Protocols

A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted and optimized for specific substrates and desired outcomes.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Materials:

- Pyrimidine-5-boronic acid or its pinacol ester (1.0 - 1.5 equiv)
- Aryl or heteroaryl halide (1.0 equiv)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%)

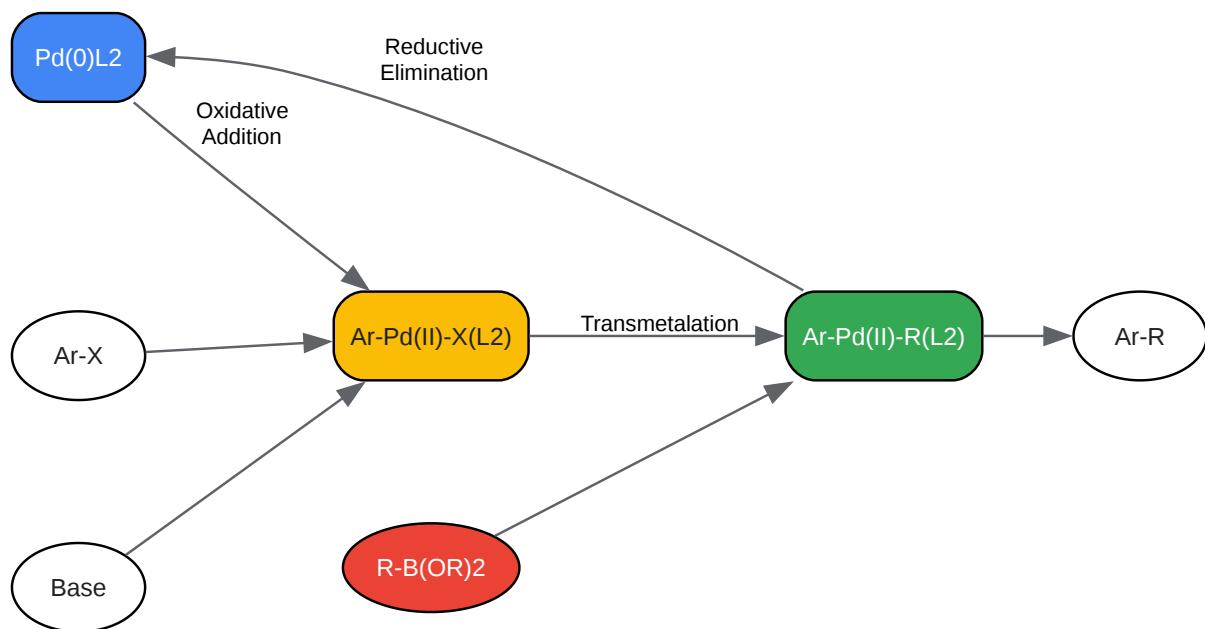
- Base (e.g., K_2CO_3 , 2.0 - 3.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
- Microwave reactor vials

Procedure:

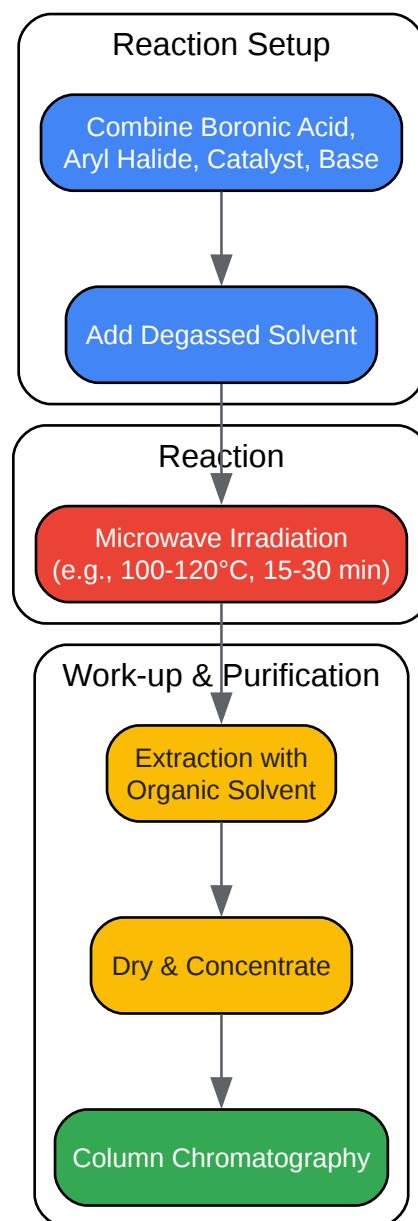
- To a microwave reactor vial, add the pyrimidine boronic acid, the aryl halide, the palladium catalyst, and the base.
- Add the degassed solvent mixture to the vial.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at a set temperature (typically 100-120°C) for a specified time (e.g., 15-30 minutes).
- Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process: Reaction Mechanism and Workflow

To further elucidate the experimental process, the following diagrams visualize the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the experiment.

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Suzuki-Miyaura Catalytic Cycle



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General Experimental Workflow

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